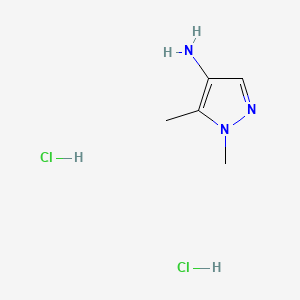
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride
Overview
Description
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the CAS Number: 1147211-80-0 . It has a molecular weight of 184.07 . The IUPAC name for this compound is 1,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride . It is a white to off-white solid .
Molecular Structure Analysis
The InChI code for 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is 1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a white to off-white solid . The compound should be stored in a refrigerator . It has a molecular weight of 184.07 .Scientific Research Applications
Complex Formation and Self-Organization
Studies have shown that pyrazole derivatives, including those similar to "1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride," play a crucial role in the formation of complex structures with metals. For instance, pyrazole-based macrocycles have been investigated for their ability to form dimeric, trinuclear, and tetranuclear complexes with metal ions like Cu2+ and Pd2+. These complexes' organization and stability are significantly influenced by the hydrocarbon chain length and metal-to-ligand ratio, offering insights into their potential applications in molecular engineering and catalysis (Lopera et al., 2020).
Reactivity and Synthesis of Metal Complexes
Another area of application is in the synthesis of water-soluble pyrazolate rhodium(I) complexes. Research involving the reaction of pyrazoles with rhodium compounds has led to the development of complexes with unique structures and properties. These studies not only expand our understanding of pyrazole chemistry but also open pathways for creating novel catalysts with potential applications in industrial processes (Esquius et al., 2000).
Corrosion Inhibition
Pyrazole derivatives have been evaluated for their inhibitory effects on the corrosion of metals in acidic media. This research is particularly relevant for the development of safer and more efficient corrosion inhibitors that can extend the lifespan of metal components in various industrial applications. The findings indicate that specific pyrazole compounds exhibit high efficiency in corrosion inhibition, highlighting their potential use in materials science and engineering (Chetouani et al., 2005).
Antibacterial Activities
The exploration of pyrazole derivatives extends to the biomedical field, where they have been synthesized and evaluated for antibacterial activities. Certain synthesized compounds have demonstrated moderate to good antibacterial activity against various bacterial strains, suggesting their potential as lead compounds for developing new antibacterial agents (Asiri & Khan, 2010).
CGRP Receptor Antagonism
In the pharmaceutical sciences, pyrazolo[1,5-a][1,3,5]triazin-2-amines, including amino-substituted derivatives, have been identified as CGRP receptor antagonists. This discovery could be significant for developing new treatments for conditions like migraines, highlighting the therapeutic potential of pyrazole derivatives (Lim et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
1,5-dimethylpyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVQIJWMDHVDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660028 | |
| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride | |
CAS RN |
1147211-80-0 | |
| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride](/img/structure/B1521980.png)
![3-[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1521981.png)





![4-[(2-Aminophenyl)methyl]phenol hydrochloride](/img/structure/B1521988.png)



![N-[(4-chloro-1-phenyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B1521996.png)
